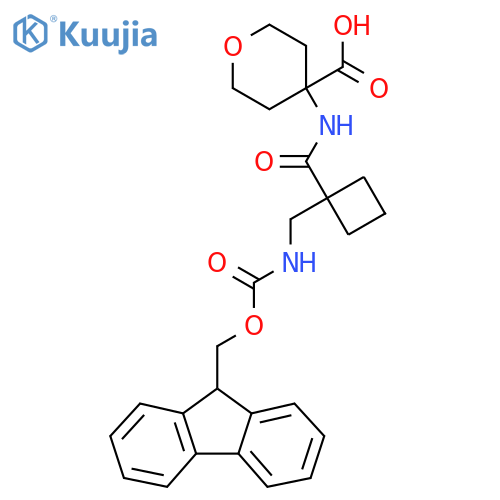Cas no 2172504-31-1 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid)

2172504-31-1 structure
商品名:4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid
- 2172504-31-1
- EN300-1485008
- 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
-
- インチ: 1S/C27H30N2O6/c30-23(29-27(24(31)32)12-14-34-15-13-27)26(10-5-11-26)17-28-25(33)35-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,22H,5,10-17H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: AGTMSIDTSHHENF-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)NC1(C(=O)O)CCOCC1
計算された属性
- せいみつぶんしりょう: 478.21038668g/mol
- どういたいしつりょう: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 784
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 114Ų
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1485008-0.05g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1485008-0.25g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1485008-1.0g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1485008-500mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1485008-10.0g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1485008-0.1g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1485008-50mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1485008-250mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1485008-1000mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1485008-5.0g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid |
2172504-31-1 | 5g |
$9769.0 | 2023-06-06 |
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
2172504-31-1 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid) 関連製品
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
